[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated molecules and compounds with similar functional groups has been documented. For instance, compounds with fluorophenyl groups attached to an acetate anion through specific dihedral angles and subjected to various synthesis methods, including reactions with chlorosulfonic acid, have been explored. These methodologies provide a foundation for synthesizing [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid, highlighting the reactivity of fluorinated and sulfonyl groups in complex organic syntheses (Burns & Hagaman, 1993); (Rublova et al., 2017).
Molecular Structure Analysis
Structural characterization of related sulfonyl and fluorinated compounds through X-ray crystallography reveals detailed insights into their molecular architecture. For example, studies on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have shown the ability to form organized molecular crystals, indicating how fluorine and sulfonyl groups influence molecular packing and stability (Rublova et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving fluorinated and sulfonyl compounds often lead to interesting properties and reactivity patterns. For instance, the synthesis of related compounds demonstrates the role of sulfuric acid in promoting sulfonation reactions, influencing the chemical behavior and functional group transformations relevant to [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid (Kariuki et al., 2022).
Scientific Research Applications
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Sulfonyl Fluorides in Synthetic Methods Development
- Application : Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have diverse applications being reported .
- Method : New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .
- Results : The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
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N-Fluorobenzenesulfonimide in Direct Fluorination and Amination
- Application : N-Fluorobenzenesulfonimide is used for the direct fluorination and amination of (hetero)aromatic C–H bonds .
- Method : This involves the use of N-Fluorobenzenesulfonimide as a versatile fluorine and amine source .
- Results : This method has led to the synthesis of fluoroarenes, which are one of the most important structural motifs in medicinal chemistry that display a broad spectrum of biological and pharmacological activities .
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Sodium Sulfinates in Synthetic Methods Development
- Application : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
- Method : Substantial progress has been made over the last decade in the utilization of sodium sulfinates emerging as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
- Results : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
-
Sodium Sulfinates in Synthetic Methods Development
- Application : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
- Method : Substantial progress has been made over the last decade in the utilization of sodium sulfinates emerging as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
- Results : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Safety And Hazards
properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonyl-methylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-11(6-9(12)13)16(14,15)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYIAFIJPSFZQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid |
Synthesis routes and methods
Procedure details
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